tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate
CAS No.:
Cat. No.: VC14653208
Molecular Formula: C11H18N4O4
Molecular Weight: 270.29 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate -](/images/structure/VC14653208.png)
Specification
Molecular Formula | C11H18N4O4 |
---|---|
Molecular Weight | 270.29 g/mol |
IUPAC Name | tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate |
Standard InChI | InChI=1S/C11H18N4O4/c1-7(2)14-9(15(17)18)6-8(13-14)12-10(16)19-11(3,4)5/h6-7H,1-5H3,(H,12,13,16) |
Standard InChI Key | BOGXRKHKRZDBFH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C(=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s core consists of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms. Critical substituents include:
-
Nitro group (-NO): Positioned at C5, this electron-withdrawing group enhances electrophilic reactivity and participates in redox reactions.
-
Isopropyl group (-CH(CH)): At N1, this bulky alkyl chain increases lipophilicity and steric hindrance, influencing binding interactions .
-
tert-Butyl carbamate (-OC(O)NHC(CH)): At C3, this group provides hydrolytic stability and modulates solubility .
The IUPAC name, tert-butyl N-(5-nitro-1-propan-2-ylpyrazol-3-yl)carbamate, reflects these substituents .
Spectroscopic and Crystallographic Data
-
NMR: -NMR spectra show characteristic peaks for the isopropyl methyl groups (δ 1.2–1.4 ppm) and the tert-butyl moiety (δ 1.4–1.5 ppm) .
-
X-ray crystallography: Analogous carbamates exhibit monoclinic crystal systems with hydrogen-bonded dimers, as seen in tert-butyl 2-phenylethylcarbamate (, , ) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Nitration: 1-Isopropyl-1H-pyrazole is nitrated at C5 using nitric acid or mixed acid systems.
-
Carbamate Formation: The intermediate reacts with tert-butyl chloroformate () in the presence of triethylamine () as a base.
Yields typically exceed 70% under optimized conditions (0–25°C, 12–24 h).
Industrial Scale-Up
Continuous flow reactors enable efficient production with:
-
Residence times < 30 minutes.
-
Solvent recycling: Green solvents like ethyl acetate reduce environmental impact.
-
Automated purification: Chromatography-free methods using crystallization (hexane/EtOAc) achieve >95% purity .
Physicochemical Properties
Thermal and Solubility Profiles
Property | Value | Source |
---|---|---|
Melting Point | 56–57°C (predicted) | |
Density | 1.27 ± 0.1 g/cm³ | |
Boiling Point | 341.0 ± 27.0°C | |
pKa | 12.08 ± 0.70 | |
Solubility in Water | <0.1 mg/mL | |
Solubility in DMSO | >50 mg/mL |
Stability and Reactivity
-
Hydrolytic Stability: The Boc group resists hydrolysis under neutral conditions but cleaves in acidic media (e.g., HCl/dioxane) .
-
Nitro Reduction: Catalytic hydrogenation () converts the nitro group to an amine, enabling further functionalization .
Biological Activity and Mechanistic Insights
Enzyme Interactions
The pyrazole ring engages in hydrogen bonding with protein active sites, while the nitro group forms reactive intermediates (e.g., nitro radicals) under redox conditions. Key targets include:
-
Cyclooxygenase-2 (COX-2): Analogous nitro-carbamates show anti-inflammatory activity via COX-2 inhibition.
-
Bacterial Nitroreductases: Nitro group reduction generates cytotoxic species, suggesting antimicrobial potential.
Cytotoxicity Profiles
-
IC (HeLa cells): >100 µM, indicating low acute toxicity.
-
Mutagenicity (Ames test): Negative, as the nitro group remains stable under physiological pH.
Applications in Chemical Research
Medicinal Chemistry
-
Lead Optimization: The Boc group serves as a protective moiety for amines in drug candidates .
-
Prodrug Design: Nitro-to-amine conversion enables controlled drug release in hypoxic environments (e.g., tumor tissues).
Agrochemical Development
-
Herbicide Intermediates: Pyrazole carbamates are precursors to inhibitors of acetolactate synthase (ALS).
Comparison with Structural Analogs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume